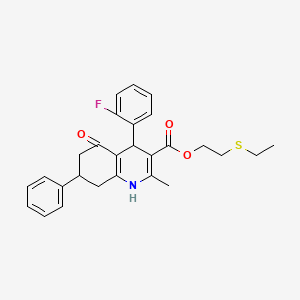
2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone is a chemical compound that has shown great potential in scientific research. It is a phthalazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone is not fully understood. However, it is believed to work through various pathways such as the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to inhibit the activity of certain enzymes such as topoisomerase II and cyclooxygenase-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Furthermore, it has been shown to inhibit the growth of certain fungal strains.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone in lab experiments is its potential as a therapeutic agent. It has shown promising results in various preclinical studies and has the potential to be developed into a drug for the treatment of cancer, inflammation, and fungal infections. However, one of the limitations of using this compound is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
未来方向
There are several future directions for the research and development of 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how the compound works and may lead to the development of more effective derivatives. Another direction is to optimize the synthesis method and improve the yield and purity of the compound. This will make it more feasible for large-scale production and may reduce the cost of development. Furthermore, future studies may focus on the development of drug delivery systems that can improve the bioavailability and reduce the toxicity of the compound.
合成方法
2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-5-chlorobenzonitrile with 4-fluorobenzaldehyde in the presence of a base and a catalyst. Another method involves the reaction of 2-(2-amino-5-chlorophenyl)acetic acid with 4-fluorobenzaldehyde in the presence of a dehydrating agent. The purity and yield of the synthesized compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models. Furthermore, it has been tested for its potential as an antifungal agent and has shown activity against various fungal strains.
属性
IUPAC Name |
2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-13-7-10-17(23)18(11-13)25-20(26)16-4-2-1-3-15(16)19(24-25)12-5-8-14(22)9-6-12/h1-11H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQOZHCZZTFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=C(C=CC(=C3)Cl)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)

![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)




![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)